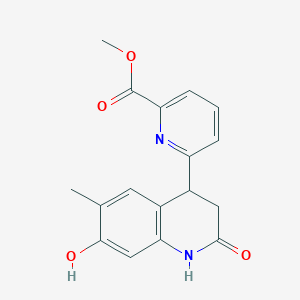![molecular formula C23H27N5 B4533718 ({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)(4-pyridinylmethyl)amine](/img/structure/B4533718.png)
({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)(4-pyridinylmethyl)amine
説明
This compound is of significant interest due to its complex structure and potential applications in various fields, including pharmacology and materials science. It belongs to a class of compounds known for their ability to interact with various receptors and biological targets due to the presence of piperazine and pyridine moieties.
Synthesis Analysis
The synthesis of compounds related to this chemical structure often involves multi-step reactions, including electrophilic substitution, palladium-catalyzed coupling, and nucleophilic attack mechanisms. For instance, Eskola et al. (2002) described the synthesis of a dopamine D4 receptor imaging agent, showcasing the complexity and precision required in synthesizing such compounds (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the importance of the piperazine and pyridine rings in contributing to the compound's stability and reactivity. Studies like that by Purkait et al. (2017) have shown how these components contribute to structural diversity and complex coordination chemistry (Purkait et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds with this structure often explore the versatility of the piperazine and pyridine rings. For example, the work by Śladowska et al. (2009) on 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones highlights the synthesis of derivatives with varying pharmacological properties, indicating the chemical reactivity and potential applications of these compounds (Śladowska et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's applications. The crystalline structure of related compounds, as discussed by Karczmarzyk and Malinka (2004), provides insight into the interactions and conformational stability of such molecules (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, are integral to the compound's utility in research and application fields. The study by Mustafa et al. (1964) on the reactions with 1(2H)-phthalazinones and related compounds sheds light on the complex reactivity patterns and potential for further modification of such molecules (Mustafa et al., 1964).
特性
IUPAC Name |
N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c1-19-5-2-3-7-22(19)27-13-15-28(16-14-27)23-21(6-4-10-26-23)18-25-17-20-8-11-24-12-9-20/h2-12,25H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJHTOIBHCXVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate](/img/structure/B4533637.png)
![{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B4533645.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B4533649.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4533666.png)
![4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4533667.png)
![3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533675.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B4533683.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-6-methoxypyrimidin-4-amine](/img/structure/B4533686.png)
![N-cyclopropyl-1'-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533688.png)
![(3S*,4R*)-1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4533701.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-ol](/img/structure/B4533723.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4533734.png)
![N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B4533742.png)
